Many papers describe the antimicrobial activity of related compounds containing naphthalene, furan, and acetamide moieties against various bacterial and fungal strains. [, , , , , ]
Some studies explore the anticonvulsant activity of similar compounds, mainly focusing on their interaction with GABAergic targets. [, ] These studies typically utilize:
One study describes the development of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as G protein-gated inwardly-rectifying potassium (GIRK) channel activators. [] These compounds share a structural resemblance with the target compound, particularly the acetamide moiety. This study highlights the potential of similar structures in modulating ion channel activity, opening possibilities for investigating N-(1-(furan-3-yl)propan-2-yl)-2-(naphthalen-1-yl)acetamide's interaction with ion channels.
One study focuses on 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride as an aqueous-soluble acyl-coenzyme A:cholesterol O-acyltransferase (ACAT) inhibitor. [] Although the specific structural features differ from the target compound, this study illustrates the potential of acetamide derivatives in enzyme inhibition, encouraging further investigation into the pharmacological activity of N-(1-(furan-3-yl)propan-2-yl)-2-(naphthalen-1-yl)acetamide.
Two studies discuss the discovery and development of CGRP receptor antagonists for migraine treatment. [, ] These studies highlight the importance of specific structural features for potent and selective CGRP receptor antagonism. While the target compound might not possess the ideal structure for this specific target, these studies showcase the potential of utilizing structure-based drug design approaches for optimizing similar compounds for therapeutic applications.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2